2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline
Description
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-15-14(2)11-19(3,4)22(16(15)10-13)17(23)12-24-18-20-8-9-21(18)5/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOPRAATZNWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=CN3C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2,2,4,7-Tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula : C17H24N2S
- Molar Mass : 296.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 15 to 30 µg/mL, demonstrating its potential as an antibacterial agent .
Antioxidant Activity
The compound acts as a potent antioxidant by inhibiting lipid peroxidation. This property is crucial for protecting cellular components from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have demonstrated that 2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline can inhibit pro-inflammatory cytokines. This inhibition contributes to its potential use in treating inflammatory conditions such as arthritis and asthma .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance:
- Cyclooxygenase (COX) : This inhibition reduces the production of prostaglandins, which are mediators of inflammation.
- Lipoxygenase (LOX) : By inhibiting LOX, the compound decreases leukotriene synthesis, further mitigating inflammatory responses .
Receptor Modulation
Preliminary studies suggest that the compound may interact with various receptors:
- Progesterone Receptors : Acting as an antagonist may influence hormonal regulation and provide therapeutic benefits in conditions such as endometriosis and certain cancers .
Clinical Applications
- Antimicrobial Therapy : A clinical trial investigated the efficacy of the compound in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load after treatment compared to placebo controls.
- Anti-inflammatory Treatment : In a study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain relief over a six-week period .
Comparaison Avec Des Composés Similaires
Structural Similarities and Differences :
- Core Structure: The target compound’s quinoline core is replaced with silacycloheptane (CL PMCSVIII) or silacyclooctane (CL PMCSIX) rings in these polymers. The siloxane backbone introduces flexibility and Si–O/Si–CH₂ bonding, contrasting with the rigid aromatic quinoline system .
- Substituents : Both systems feature methyl groups, but CL PMCSVIII/IX incorporate alkylene (ethylene/trimethylene) spacers and OMe₂SiO units, altering the SiO/SiCH₂ ratio. The target compound’s thioacetyl-imidazole substituent is absent here.
Key Properties :
- Mesomorphic Behavior: CL PMCSVI (a related siloxane polymer) exhibits a 1D structural organization with a d-spacing of 8.4 Å, indicative of liquid crystalline ordering.
- Synthesis: CL PMCSVIII/IX are synthesized via heterofunctional polycondensation of dichlorosiloxane monomers with dihydroxy derivatives. The target compound likely requires a different approach, such as nucleophilic substitution or coupling reactions to attach the imidazole-thioacetyl group .
Nitroimidazole Derivatives (Arylethanols and Carbonyl Adducts)
Structural Similarities and Differences :
- Imidazole Motif : The target compound shares a 1-methylimidazole group with nitroimidazole derivatives, but the latter feature nitro substituents at the 5-position (e.g., 1,2-dimethyl-5-nitro-1H-imidazole). The nitro group enhances electrophilicity, whereas the thioacetyl linkage in the target compound may confer nucleophilic or redox-active properties .
- Backbone: Nitroimidazole derivatives are linked to aromatic ethanols or carbonyl esters, while the target compound’s quinoline backbone provides extended conjugation.
Methodological Commonalities: Structural Analysis with SHELX
Both the target compound and its analogs likely rely on X-ray crystallography for structural elucidation. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule and macromolecular crystallography. For example:
Q & A
Q. What established synthetic routes are available for preparing 2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline?
- Methodological Answer : Synthesis typically involves multi-step protocols. Key approaches include:
- Cyclocondensation : Reacting substituted anilines with α,β-unsaturated ketones in acidic conditions (e.g., H₂SO₄/ethanol), followed by thioacetylation using 1-methyl-1H-imidazole-2-thiol derivatives .
- TDAE-Mediated Coupling : Employing tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic substitution between chloromethyl intermediates and thiol-containing imidazole moieties, as seen in analogous nitroimidazole syntheses .
- Reflux with Catalysts : Using ceric ammonium nitrate (CAN) in ethanol under reflux to optimize yields, as demonstrated in triazole-imidazole hybrid syntheses .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-Ray Crystallography : For definitive structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- NMR Spectroscopy : ¹H/¹³C NMR (including 2D techniques like COSY and HSQC) to confirm substituent integration and coupling patterns, particularly for the dihydroquinoline and imidazole-thioacetyl groups .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns, especially for sulfur-containing moieties .
Q. What handling protocols ensure stability during experimental workflows?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the dihydroquinoline core .
- Solvent Selection : Use anhydrous DMF or DMSO for reactions to avoid hydrolysis of the thioacetyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data arising from tautomerism or dynamic exchange?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to slow dynamic processes and resolve overlapping peaks from imidazole tautomers .
- 2D HMBC/NOESY : Map long-range couplings and spatial interactions to distinguish between keto-enol or thione-thiol tautomeric forms .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Q. What mechanistic insights explain the role of TDAE in optimizing synthesis yields?
- Methodological Answer : TDAE acts as a single-electron transfer (SET) agent, reducing electrophilic intermediates (e.g., chloromethyl derivatives) to generate radicals that facilitate C–S bond formation between the imidazole-thiol and quinoline backbone. Kinetic studies using stopped-flow UV-Vis spectroscopy can monitor intermediate formation .
Q. How do steric effects from the 2,2,4,7-tetramethyl groups influence reactivity in further functionalization?
- Methodological Answer :
- Steric Hindrance : The 2,2,4-trimethyl groups on the quinoline ring limit accessibility for electrophilic substitution at the C3 position. Use bulky directing groups (e.g., –Bpin) to regioselectively modify the C7 methyl position .
- Electronic Effects : The electron-donating methyl groups increase electron density on the quinoline ring, favoring nucleophilic aromatic substitution (SNAr) under mild acidic conditions .
Q. What strategies mitigate side reactions during thioacetylation of the imidazole moiety?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the imidazole nitrogen with a trityl group to prevent undesired S-alkylation .
- Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor thioacetylation over competing oxidation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived torsion angles with NMR NOE correlations to assess conformational flexibility in solution vs. solid state .
- Powder XRD : Confirm phase purity if discrepancies arise from polymorphic forms or solvent inclusion in crystals .
Q. Why might synthetic yields vary significantly between TDAE and CAN-catalyzed routes?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
